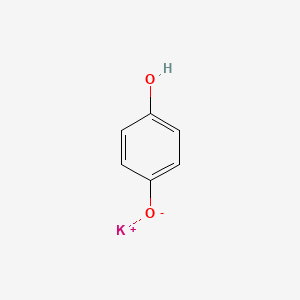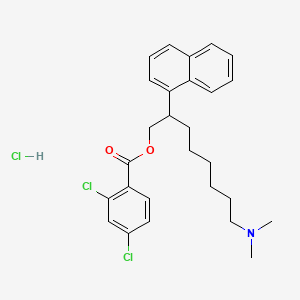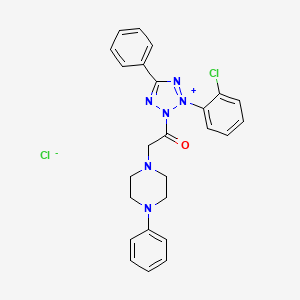
3-(2-Chlorophenyl)-5-phenyl-2-((4-phenyl-1-piperazinyl)acetyl)-2H-tetrazolium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Chlorophenyl)-5-phenyl-2-((4-phenyl-1-piperazinyl)acetyl)-2H-tetrazolium chloride is a complex organic compound known for its diverse applications in scientific research. This compound features a tetrazolium ring, which is often utilized in various biochemical assays due to its ability to undergo reduction to form colored formazan products.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-5-phenyl-2-((4-phenyl-1-piperazinyl)acetyl)-2H-tetrazolium chloride typically involves multiple steps:
Formation of the Tetrazolium Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the tetrazolium ring.
Substitution Reactions:
Acetylation: The acetyl group is introduced via acetylation reactions, typically using acetic anhydride or acetyl chloride in the presence of a base.
Piperazine Derivative Formation: The piperazine ring is synthesized and then coupled with the tetrazolium core through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. Key considerations include:
Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, pressure, and reaction time.
Purification Techniques: Utilizing crystallization, distillation, and chromatography to purify the final product.
Safety Protocols: Implementing safety measures to handle hazardous reagents and by-products.
化学反応の分析
Types of Reactions
3-(2-Chlorophenyl)-5-phenyl-2-((4-phenyl-1-piperazinyl)acetyl)-2H-tetrazolium chloride undergoes various chemical reactions, including:
Oxidation: The tetrazolium ring can be oxidized to form formazan derivatives.
Reduction: Reduction reactions can convert the tetrazolium ring to its corresponding dihydrotetrazole form.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, organometallic reagents.
Major Products
Formazan Derivatives: Formed through the reduction of the tetrazolium ring.
Dihydrotetrazole Compounds: Resulting from reduction reactions.
Substituted Aromatic Compounds: Produced via substitution reactions on the aromatic rings.
科学的研究の応用
3-(2-Chlorophenyl)-5-phenyl-2-((4-phenyl-1-piperazinyl)acetyl)-2H-tetrazolium chloride has a wide range of applications in scientific research:
Biochemical Assays: Used in cell viability assays to measure metabolic activity through the reduction of tetrazolium to formazan.
Medicinal Chemistry: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industrial Chemistry: Utilized in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
作用機序
The compound exerts its effects primarily through its ability to undergo redox reactions. The tetrazolium ring can be reduced by cellular enzymes to form colored formazan products, which can be quantitatively measured. This property is exploited in various assays to assess cell viability and metabolic activity.
類似化合物との比較
Similar Compounds
- 3-(4-(2-Chlorophenyl)-1-piperazinyl)-1-propanamine
- N-(4-(4-acetyl-1-piperazinyl)-3-chlorophenyl)-2,6-dimethoxybenzamide
Uniqueness
3-(2-Chlorophenyl)-5-phenyl-2-((4-phenyl-1-piperazinyl)acetyl)-2H-tetrazolium chloride is unique due to its specific combination of functional groups, which confer distinct redox properties and make it particularly useful in biochemical assays. Its structure allows for versatile chemical modifications, enhancing its applicability in various research fields.
特性
CAS番号 |
127718-44-9 |
|---|---|
分子式 |
C25H24Cl2N6O |
分子量 |
495.4 g/mol |
IUPAC名 |
1-[3-(2-chlorophenyl)-5-phenyltetrazol-3-ium-2-yl]-2-(4-phenylpiperazin-1-yl)ethanone;chloride |
InChI |
InChI=1S/C25H24ClN6O.ClH/c26-22-13-7-8-14-23(22)31-27-25(20-9-3-1-4-10-20)28-32(31)24(33)19-29-15-17-30(18-16-29)21-11-5-2-6-12-21;/h1-14H,15-19H2;1H/q+1;/p-1 |
InChIキー |
NFUSYMSKHMKCEA-UHFFFAOYSA-M |
正規SMILES |
C1CN(CCN1CC(=O)N2N=C(N=[N+]2C3=CC=CC=C3Cl)C4=CC=CC=C4)C5=CC=CC=C5.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





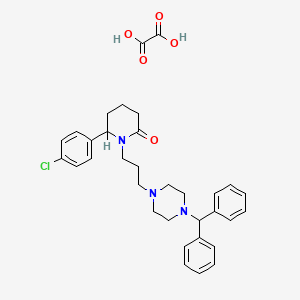
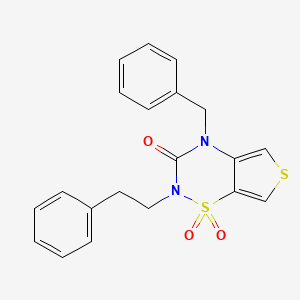
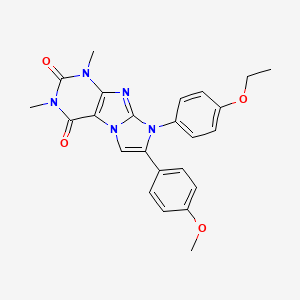
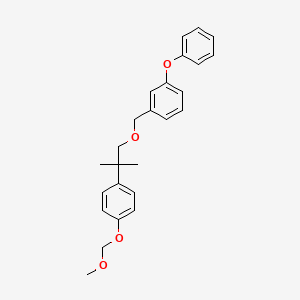
![Phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, hexasodium salt](/img/structure/B12756914.png)
